4-(Dimethylamino)-2-(2-toluidino)nicotinonitrile

Description

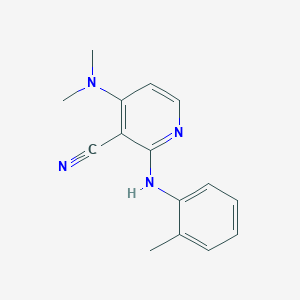

4-(Dimethylamino)-2-(2-toluidino)nicotinonitrile is a nicotinonitrile derivative characterized by a pyridine core substituted with dimethylamino (N(CH₃)₂) and 2-toluidino (C₆H₄NH₂-CH₃) groups at positions 4 and 2, respectively.

Properties

IUPAC Name |

4-(dimethylamino)-2-(2-methylanilino)pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-11-6-4-5-7-13(11)18-15-12(10-16)14(19(2)3)8-9-17-15/h4-9H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMBNDNZDACNPGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC2=NC=CC(=C2C#N)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Dimethylamino)-2-(2-toluidino)nicotinonitrile, known for its complex structure and potential therapeutic applications, has garnered attention in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological activities, making it a subject of interest for researchers exploring new drug candidates.

Chemical Structure and Properties

The compound's chemical formula is CHN, with a molecular weight of 244.31 g/mol. Its structure features a dimethylamino group and a toluidine moiety, which may influence its biological interactions.

Target Interaction : Similar compounds have shown high affinity for various biological receptors, suggesting that this compound may interact with multiple targets within biological systems. For instance, bioactive aromatic compounds often engage with neurotransmitter receptors, which could be relevant for its pharmacological effects.

Biochemical Pathways : The compound is hypothesized to influence several biochemical pathways, including those involved in inflammation and cancer progression. Research indicates that structurally related compounds can modulate pathways linked to oxidative stress and cellular signaling .

Biological Activities

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve apoptosis induction and cell cycle arrest, similar to other nicotinonitrile derivatives .

- Antimicrobial Properties : Research indicates potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property is particularly relevant in the context of increasing antibiotic resistance .

- Antioxidant Activity : The compound may possess antioxidant properties, which are crucial for mitigating oxidative stress in cells. This activity could contribute to its protective effects against certain diseases .

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of this compound:

- Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar structures can inhibit the growth of cancer cells by inducing apoptosis. For example, a study found that derivatives showed IC values in the low micromolar range against various cancer cell lines .

- Antimicrobial Testing : A comparative study highlighted the effectiveness of related nicotinonitriles against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound may offer similar benefits in antimicrobial applications .

- Antioxidant Evaluation : The DPPH scavenging assay has been employed to assess the antioxidant capacity of structurally similar compounds, indicating that modifications in the molecular structure can enhance antioxidant activity significantly .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests that it may have activity against certain types of cancer and other diseases. For example, derivatives of nicotinonitriles have been shown to exhibit significant anticancer properties, particularly through mechanisms involving the inhibition of cell proliferation and induction of apoptosis in cancer cells. Research indicates that compounds with similar structures can act as inhibitors of specific enzymes involved in cancer progression .

Case Study: Anticancer Activity

A study focusing on the synthesis of various nicotinonitrile derivatives, including 4-(Dimethylamino)-2-(2-toluidino)nicotinonitrile, demonstrated their efficacy against human cancer cell lines. The results showed that these compounds could significantly reduce cell viability in a dose-dependent manner, indicating their potential as novel anticancer agents .

Materials Science

Corrosion Inhibition

Another significant application of this compound is its use as a corrosion inhibitor. Recent studies have highlighted its effectiveness in protecting metals from corrosion in acidic environments. The compound acts by forming a protective layer on the metal surface, thus preventing further degradation.

Data Table: Corrosion Inhibition Performance

| Compound | Medium | Inhibition Efficiency (%) | Reference |

|---|---|---|---|

| This compound | Nitric Acid | 85% | |

| Other Nicotinonitriles | Nitric Acid | 70-80% |

Chemical Synthesis

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as refluxing in organic solvents and utilizing catalysts are common practices to achieve high yields and purity .

General Procedure Example:

- Reflux Reaction: Combine appropriate amounts of dimethylamine and 2-toluidine with a nitrile precursor in a suitable solvent.

- Isolation: After completion, the product can be isolated through recrystallization or chromatography.

- Characterization: The final product should be characterized using techniques such as NMR and IR spectroscopy to confirm its structure.

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Melting Points : Bulky aromatic substituents (e.g., pyrenyl in 8b and 8f) correlate with higher melting points (>170°C), while electron-withdrawing groups like nitro (8f) further elevate melting points (>300°C). The target compound, lacking such bulky groups, may exhibit a lower melting point.

- Synthetic Yields: Yields for nicotinonitrile derivatives range from 81% to 94%, influenced by reaction conditions and substituent steric effects.

Spectroscopic and Elemental Analysis

Nicotinonitrile derivatives are characterized using FT-IR, NMR, and elemental analysis:

- FT-IR : Nitrile groups typically show sharp peaks at ~2200–2240 cm⁻¹. For example, compound 8b exhibits a nitrile stretch at 2223 cm⁻¹.

- ¹H NMR: Aromatic protons and substituent-specific signals are diagnostic. Compound 8b shows aromatic protons at δ 7.60–8.30 ppm, while dimethylamino groups resonate at δ 3.00–3.10 ppm.

- Elemental Analysis : Close agreement between calculated and observed values (e.g., 8b: C 88.85% calc. vs. 88.70% obs.) confirms purity.

Key Trends :

- Electron-Donating Groups: Dimethylamino groups (as in 8b) enhance solubility and moderate cytotoxicity.

- Bulkier Substituents : Pyrenyl or bromophenyl groups (8b, XLII) improve binding to hydrophobic pockets in enzymes or receptors, enhancing bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.